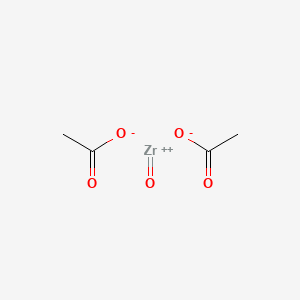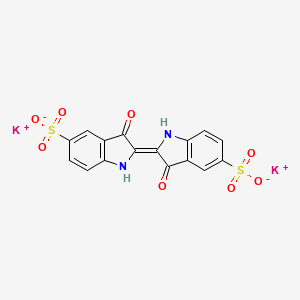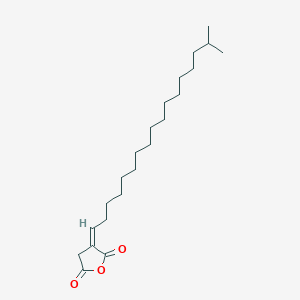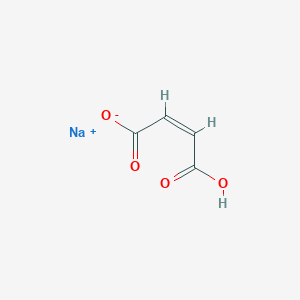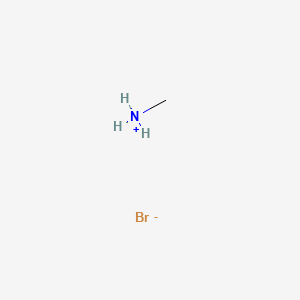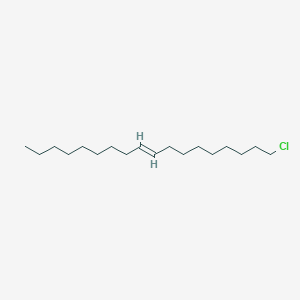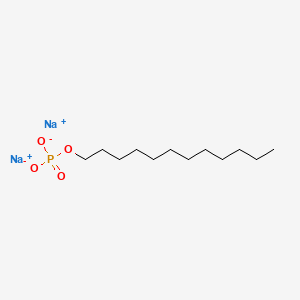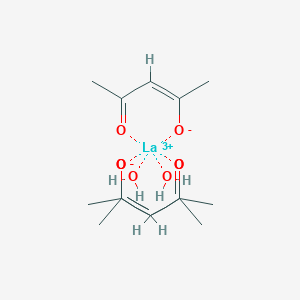
lanthanum(3+);(Z)-4-oxopent-2-en-2-olate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) is a coordination compound where the lanthanum ion is coordinated by three bidentate acetylacetate ligands and two water molecules. This compound is known for its unique square-antiprismatic LaO8 coordination geometry, making it an interesting subject of study in the field of inorganic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) typically involves the reaction of lanthanum nitrate with acetylacetone in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The reaction mixture is usually heated to facilitate the coordination of the acetylacetate ligands to the lanthanum ion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and concentration, to achieve high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of lanthanum.
Reduction: Reduction reactions can alter the oxidation state of the lanthanum ion.
Substitution: The acetylacetate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of lanthanum, while substitution reactions can result in new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of lanthanum complexes.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: The compound’s unique properties make it useful in materials science and catalysis.
Mecanismo De Acción
The mechanism by which Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) exerts its effects involves the coordination of the lanthanum ion with the acetylacetate ligands. This coordination alters the electronic structure of the lanthanum ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
Tris(acetylacetonato)lanthanum(III): Similar coordination geometry but lacks the water molecules.
Tris(acetylacetonato)lanthanide complexes: These include complexes with other lanthanides like cerium and neodymium, which have similar coordination environments.
Uniqueness
Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) is unique due to its specific coordination geometry and the presence of water molecules in its structure. This makes it a valuable compound for studying the effects of hydration on coordination complexes and their reactivity .
Propiedades
IUPAC Name |
lanthanum(3+);(Z)-4-oxopent-2-en-2-olate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.La.2H2O/c3*1-4(6)3-5(2)7;;;/h3*3,6H,1-2H3;;2*1H2/q;;;+3;;/p-3/b3*4-3-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVIEGWPHHQDU-UHFAIHIGSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25LaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
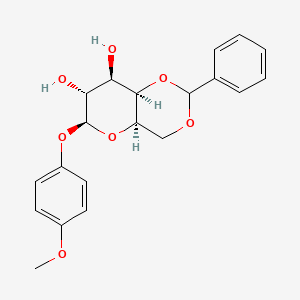
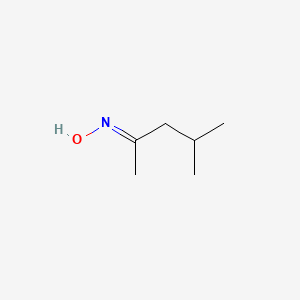
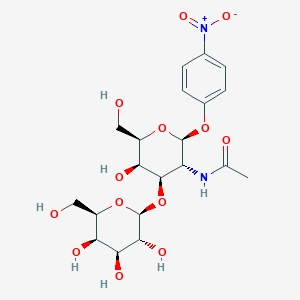
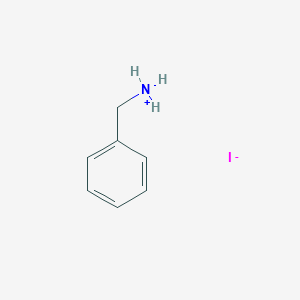
![[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B8034521.png)
![(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(2+);diacetate;hydrate](/img/structure/B8034529.png)
